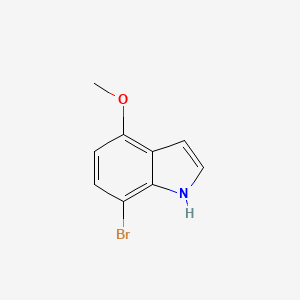

7-bromo-4-methoxy-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKHWWGUJPWWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395161 | |

| Record name | 7-bromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81224-16-0 | |

| Record name | 7-Bromo-4-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81224-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-4-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 7 Bromo 4 Methoxy 1h Indole

Established Synthetic Routes to 7-bromo-4-methoxy-1H-indole and its Precursors

The preparation of this compound can be achieved through various synthetic pathways, each with its own set of advantages and limitations. These routes include the direct bromination of 4-methoxy-1H-indole and multi-step sequences that involve the construction of the indole (B1671886) core.

Bromination of 4-methoxyindole (B31235) and Related Indoles

The direct introduction of a bromine atom onto the 4-methoxyindole scaffold is a common strategy for the synthesis of bromo-substituted derivatives. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the brominating agent employed.

Common brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently utilized for the bromination of indoles. NBS is often preferred due to its milder nature and ease of handling, which can lead to higher selectivity and reduced formation of byproducts. The choice of solvent and temperature also plays a crucial role in controlling the outcome of the reaction.

| Brominating Agent | Typical Conditions | Observations |

| N-bromosuccinimide (NBS) | DMF, 80°C | Can lead to regioselective C7 bromination in related heterocyclic systems like 4-substituted indazoles. nih.gov |

| **Bromine (Br₂) ** | Acetic Acid | Often used for bromination of indoles, but may lead to multiple brominations if not carefully controlled. |

Achieving regioselective bromination at the C7 position of the 4-methoxyindole ring is a synthetic challenge. The electron-donating nature of the methoxy (B1213986) group at C4 and the nitrogen atom in the pyrrole (B145914) ring directs electrophilic substitution towards other positions, primarily C3, C5, and C6. However, by carefully controlling steric and electronic factors, it is possible to favor C7 bromination. For instance, in the closely related indazole system, regioselective C7 bromination of 4-substituted indazoles has been successfully achieved using N-bromosuccinimide (NBS) in DMF at elevated temperatures. nih.gov This suggests that similar strategies could potentially be adapted for the 4-methoxyindole system, possibly through the use of protecting groups or directing groups to block more reactive sites and steer the bromine to the desired C7 position.

Multi-step Syntheses Involving Indole Ring Construction and Functionalization

An alternative to direct bromination is the construction of the indole ring from acyclic precursors that already contain the necessary bromo and methoxy functionalities. This approach offers greater control over the final substitution pattern. One documented method for the synthesis of this compound involves the reaction of 4-bromo-2-nitroanisole (B183251) with vinylmagnesium bromide in tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.com The reaction proceeds by the addition of the vinyl Grignard reagent to the nitro group, followed by a cyclization and aromatization sequence to form the indole ring. The reported yield for this transformation is 8%. chemicalbook.com

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 4-bromo-2-nitroanisole | vinylmagnesium bromide | THF | -60°C to -40°C | This compound | 8% |

Several classical named reactions in organic chemistry provide versatile platforms for the synthesis of substituted indoles and could be adapted for the preparation of this compound or its precursors.

The Fischer indole synthesis is a widely used method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.govnih.gov To synthesize this compound via this route, one would theoretically start with (3-bromo-6-methoxyphenyl)hydrazine. This hydrazine (B178648) precursor, upon reaction with a suitable two-carbon synthon like acetaldehyde (B116499) or its equivalent, would undergo acid-catalyzed cyclization to form the desired indole. The regioselectivity of the cyclization is generally reliable, with the new ring forming at the ortho position to the hydrazine group that is not blocked.

The Bischler-Napieralski reaction is a method for the cyclization of β-arylethylamides to form dihydroisoquinolines, which can be precursors to indoles in some cases, although it is more commonly associated with isoquinoline (B145761) synthesis. wikipedia.orgorganic-chemistry.org A more direct application to indole synthesis is the Bischler-Mohlau indole synthesis, a related reaction.

The Hemetsberger indole synthesis involves the thermal decomposition of an α-azidocinnamate ester to yield an indole-2-carboxylate. researchgate.netwikipedia.orgsemanticscholar.orgsynarchive.com For the synthesis of a precursor to this compound, one could envision starting with 3-bromo-6-methoxybenzaldehyde. Condensation of this aldehyde with an azidoacetate derivative would provide the necessary α-azidocinnamate precursor, which upon heating, would cyclize to form the corresponding 7-bromo-4-methoxyindole-2-carboxylate. This ester could then be subjected to decarboxylation to afford the target molecule.

C-H Activation/Functionalization Approaches

Direct C-H activation and functionalization represent an increasingly important strategy in organic synthesis for its atom economy and efficiency. While specific literature detailing the synthesis of this compound via direct C-H activation is not extensively documented, the principles of this methodology are widely applied to indole scaffolds. C-H activation strategies typically involve transition-metal catalysts, such as palladium, rhodium, or iridium, which can selectively activate a specific C-H bond, allowing for the introduction of new functional groups.

For a hypothetical C-H activation approach to this compound, one might envision a route starting from 4-methoxy-1H-indole. A directing group could be installed on the indole nitrogen to guide a metal catalyst to the C7 position for subsequent bromination. This approach offers a regioselective alternative to classical electrophilic substitution methods, potentially avoiding the formation of isomeric byproducts. The development of such methods is a continuing area of research in indole chemistry.

Synthesis of Related Brominated and Methoxy-Substituted Indole Scaffolds

The synthesis of indole derivatives bearing bromo and methoxy substituents is well-established, providing context for the preparation of this compound. These methods often involve multi-step sequences starting from substituted anilines or phenols.

One common strategy is the Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent. For example, the synthesis of 4-bromo-7-methoxy-1H-indole has been achieved starting from 4-bromo-2-nitroanisole and vinylmagnesium bromide. chemicalbook.com This reaction proceeds through a stackexchange.comstackexchange.com-sigmatropic rearrangement to construct the indole core.

Another versatile method is the Fischer indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. A suitably substituted methoxy-phenylhydrazine could be condensed with an appropriate carbonyl compound, followed by cyclization to form the indole ring. Subsequent regioselective bromination would then yield the target compound.

Furthermore, intramolecular cycloaddition strategies provide a powerful means for assembling the bicyclic indole system from acyclic precursors. nih.gov These modern synthetic approaches allow for the construction of highly substituted indoles with precise regiocontrol. nih.gov

Chemical Reactions and Transformations of this compound

The reactivity of this compound is dictated by the electronic properties of the indole nucleus and the influence of its substituents. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, while the bromine atom at the C7 position provides a handle for transition-metal-catalyzed cross-coupling reactions.

Electrophilic Substitution Reactions on the Indole Ring

The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the indoleninium ion). stackexchange.comnih.gov The presence of the methoxy group at C4 and the bromine at C7 modifies the electron density of the benzene (B151609) portion of the indole, influencing the regioselectivity of further electrophilic substitutions.

When the C3 position is unsubstituted, it is the primary site of electrophilic attack. However, if the C3 position were blocked, or under specific reaction conditions, electrophilic substitution on the benzene ring can occur. The 4-methoxy group is an activating, ortho-, para-directing group, which would direct incoming electrophiles to the C5 position. The 7-bromo substituent is a deactivating, ortho-, para-directing group.

In the case of this compound, the directing effects of the substituents are complex. The powerful activating effect of the indole nitrogen strongly favors substitution on the pyrrole ring. For substitution on the benzene ring, the C5 position is activated by the 4-methoxy group. However, bromination of 3-substituted indoles can lead to substitution at the C6 position. clockss.org The precise outcome of an electrophilic aromatic substitution reaction on the benzene ring of this scaffold would depend on the specific electrophile and reaction conditions used, representing a balance between the electronic and steric influences of the existing substituents.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C7 position is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions through transition-metal catalysis. mdpi.com These cross-coupling reactions are fundamental in modern organic synthesis for constructing complex molecules.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. wikipedia.orgdntb.gov.ua The this compound is an excellent substrate for Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C7 position.

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base (e.g., sodium carbonate, potassium phosphate) in a variety of solvents. harvard.edu This reaction's tolerance of numerous functional groups and its general reliability have made it a cornerstone of synthetic chemistry. harvard.edu

Below is a table summarizing representative Suzuki coupling reactions with related bromo-indole scaffolds, illustrating the versatility of this transformation.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole | Moderate to Good nih.gov |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High nih.gov |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(Thiophen-2-yl)-1H-indazole | Moderate nih.gov |

This table presents data for analogous indazole systems to illustrate the general conditions and outcomes of Suzuki reactions on similar heterocyclic cores.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing substituted alkynes. For this compound, the bromine atom at the C-7 position serves as the halide partner in this transformation.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). libretexts.org An amine base, like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH), is used to act as both the solvent and the base required to deprotonate the terminal alkyne. organic-chemistry.org The general reactivity trend for aryl halides in Sonogashira couplings is I > Br > Cl, making the bromo-substituent on the indole ring a suitable substrate for this reaction, although it may require slightly more forcing conditions (e.g., heating) compared to an analogous iodo-indole. wikipedia.org

The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) complex occurs, followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where the copper(I) salt reacts with the terminal alkyne in the presence of the amine base. libretexts.org The final step is reductive elimination from the palladium complex to yield the 7-alkynyl-4-methoxy-1H-indole product and regenerate the Pd(0) catalyst. libretexts.org

| Parameter | Description | Common Reagents/Conditions | Reference |

|---|---|---|---|

| Aryl Halide | This compound | - | - |

| Alkyne | A terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) | R-C≡CH | wikipedia.org |

| Palladium Catalyst | Provides the primary catalytic activity for C-C bond formation. | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | libretexts.orgnih.gov |

| Copper(I) Co-catalyst | Facilitates the formation of the reactive copper acetylide. | CuI | organic-chemistry.orgnih.gov |

| Base/Solvent | Deprotonates the alkyne and often serves as the reaction medium. | Triethylamine (Et₃N), Diisopropylamine (iPr₂NH), DMF | organic-chemistry.orgnih.gov |

| Temperature | Reaction temperature can vary based on substrate reactivity. | Room Temperature to 60 °C or higher | nih.gov |

Oxidation and Reduction Reactions

The oxidation of the methoxy group in this compound represents a challenging transformation due to the electron-rich and easily oxidized nature of the indole nucleus itself. Direct oxidation of an aryl methoxy group often requires harsh reagents that can degrade the indole ring. A common pathway for the metabolism and chemical oxidation of aryl ethers is oxidative O-demethylation. nih.gov This process typically converts the methoxy group into a hydroxyl group, which can then be further oxidized to a quinone.

Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or stabilized hypervalent iodine reagents (e.g., SIBX, a stabilized form of IBX) have been used for the oxidative demethylation of phenolic methyl aryl ethers. mdma.ch In enzymatic systems, cytochrome P450 monooxygenases are known to catalyze the O-demethylation of various methoxylated aromatic compounds. nih.govnih.gov For this compound, such a transformation would yield 7-bromo-1H-indol-4-ol, a potentially reactive intermediate that could be oxidized to the corresponding indole-4,5-dione or indole-4,7-dione. However, specific examples of this transformation on the this compound substrate are not widely documented, likely due to competing reactions involving the indole pyrrole ring. The enzyme vanillyl-alcohol oxidase (VAO) has been shown to catalyze the oxidative demethylation of 4-(methoxymethyl)phenol, where a water molecule is incorporated into the product, suggesting a mechanism involving a p-quinone methide intermediate. semanticscholar.orgsemanticscholar.org

The reduction of the bromine atom from the this compound scaffold is a hydrodebromination reaction. This transformation is commonly achieved through catalytic hydrogenation. slideshare.net This method involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). tcichemicals.comorganic-chemistry.org The reaction is often carried out in a solvent like methanol (B129727) or ethanol (B145695) under neutral or slightly acidic conditions.

Catalytic hydrogenation is a versatile method that can be used to remove halogen substituents from aromatic rings. organic-chemistry.org The process involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis to replace the bromine with a hydrogen atom. While effective, care must be taken as the indole nucleus itself can be reduced to an indoline (B122111) under certain conditions, particularly with more active catalysts like platinum or rhodium, or under forcing conditions (high pressure and temperature). nih.gov

An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as formic acid or isopropanol, is used in the presence of the palladium catalyst. slideshare.net More recently, methods using reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) with a palladium catalyst have been developed for the efficient reduction of aryl halides, including bromides, iodides, and chlorides. nih.gov

| Method | Reagents | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | MeOH or EtOH, room temp, 1-5 atm H₂ | Clean reaction, H₂O is the only byproduct. Potential for indole ring reduction. | tcichemicals.comorganic-chemistry.org |

| Catalytic Transfer Hydrogenation | HCOOH or (NH₄)₂HCO₂, Pd/C | MeOH or EtOH, reflux | Avoids the use of H₂ gas. | slideshare.net |

| Diboron-mediated Reduction | B₂(OH)₄, Pd/C, 4-methylmorpholine | MeOH, room temp | Broad scope, avoids H₂ gas, reduces various functional groups. | nih.gov |

Photochemical Reactions (e.g., Debromination, Dimerization)

The photochemical reactivity of this compound can lead to reactions such as debromination or dimerization. The carbon-bromine bond is susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light, generating an aryl radical and a bromine radical. researchoutreach.org In the absence of other trapping agents, the resulting indolyl radical can abstract a hydrogen atom from the solvent or another molecule to afford the debrominated product, 4-methoxy-1H-indole.

Photochemical bromination of aromatic compounds using N-bromosuccinimide (NBS) under UV irradiation is a known method, highlighting the ability of light to initiate radical bromine chemistry. researchgate.net The reverse process, photodebromination, is also feasible. Furthermore, the indolyl radicals generated photochemically can potentially dimerize, leading to the formation of bi-indole structures, although this is often a minor pathway compared to hydrogen abstraction.

Another avenue of photochemical reactivity involves the formation of electron donor-acceptor (EDA) complexes. Indoles can act as electron donors and, in the presence of a suitable acceptor, form an EDA complex that can be activated by visible light. This activation can lead to radical-mediated reactions, such as the direct C2–H alkylation of indoles, demonstrating a metal-free approach to functionalization driven by light. nih.gov

Advanced Synthetic Methodologies

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need to isolate intermediates. researchgate.net This approach saves time, resources, and reduces waste.

While specific multi-component reactions starting from this compound are not extensively documented, the indole scaffold is a common participant in such processes. For example, a one-pot, three-component synthesis of polysubstituted indoles has been developed that combines a Sonogashira coupling with a subsequent palladium-catalyzed cyclization. nih.gov In such a sequence, a substituted 2-haloaniline reacts with a terminal alkyne and an aryl iodide in one pot to build the indole core. nih.gov

The bromo- and methoxy-substituents on this compound can be used to direct or participate in one-pot sequences. The bromine atom is a handle for cross-coupling reactions that could be performed sequentially with other transformations. For instance, a one-pot process could involve a Sonogashira coupling at the C-7 position followed by an N-alkylation or another C-H functionalization reaction on the indole ring. One-pot syntheses of other complex indole derivatives, such as indole-pyrrole hybrids and 1-alkoxyindoles, have been developed, demonstrating the versatility of the indole core in these advanced methodologies. mdpi.comrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole analogs. nih.gov This method utilizes microwave radiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net Several classical indole syntheses, including the Fischer, Madelung, Bischler-Mohlau, and Batcho-Leimgruber reactions, have been successfully adapted to microwave conditions. nih.gov

In the context of substituted indoles, microwave irradiation has been effectively employed. For instance, the Madelung indole synthesis, which involves the intramolecular cyclization of N-acyl-o-toluidines, can be performed under solvent-free conditions using potassium tert-butoxide as a base and microwave heating. sciforum.net This approach provides an alternative to the harsh, high-temperature conditions of the classical method. sciforum.net Similarly, the Bischler indole synthesis has been achieved under microwave irradiation in the presence of 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) as a catalyst, allowing for the transformation of various α-amino arylacetones into indole derivatives. mdpi.com

Microwave technology is also beneficial for aromatization steps in indole synthesis. In the synthesis of 4-hydroxy indole, a key intermediate for pharmaceuticals, microwave irradiation was used to facilitate the dehydrobromination of 5-bromo-1-tosyl-6,7-dihydro-1H-indol-4(5H)-one to its corresponding indol-4-ol. actascientific.com This reaction, conducted in dimethylformamide with lithium carbonate and lithium chloride, demonstrates the utility of microwaves for creating the fully aromatic indole core. actascientific.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Conditions | Microwave-Assisted Conditions | Advantages of MAOS |

| Madelung Synthesis | High temperatures (360-380°C) with alkoxides sciforum.net | Solvent-free, potassium tert-butoxide, 20 min irradiation sciforum.net | Faster, solvent-free, potentially milder conditions sciforum.net |

| Bischler Synthesis | Various acid catalysts, often longer reaction times | HFIP catalyst, moderate to good yields mdpi.com | Metal-free catalysis, efficient transformation mdpi.com |

| Aromatization | DDQ in Benzene-Dichloromethane actascientific.com | Li₂CO₃/LiCl in DMF, 160°C, 30 min actascientific.com | Rapid heating, shorter reaction time actascientific.com |

Catalytic Approaches (e.g., Palladium-catalyzed reactions)

Catalytic methods, particularly those employing transition metals like palladium, are pivotal in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds efficiently. nih.govcardiff.ac.uk Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing complex indole derivatives by forming bonds that would be difficult to create using traditional methods.

Palladium catalysts facilitate a variety of coupling reactions, such as the Heck reaction, which involves the coupling of an alkene with an aryl halide. cardiff.ac.uk This reaction has been used to synthesize analogues of various natural products. cardiff.ac.uk The general mechanism for palladium-catalyzed reactions often involves oxidative addition, migratory insertion, and reductive elimination steps.

In the synthesis of indole-like structures such as 7-azaindoles, palladium-catalyzed C-N and C-O bond-forming reactions are crucial. For example, the coupling of N-substituted 4-bromo-7-azaindole with amides, amines, and phenols can be achieved using palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as catalyst precursors, typically with a phosphine ligand like Xantphos. nih.gov The choice of base and solvent is critical; cesium carbonate (Cs₂CO₃) in dioxane is effective for C-N coupling, while potassium carbonate (K₂CO₃) is preferred for C-O coupling. nih.gov These methodologies are directly applicable to the functionalization of bromoindoles like this compound.

Table 2: Palladium-Catalyzed Reactions Relevant to Indole Synthesis

| Reaction Type | Catalyst System | Substrates | Key Application |

| C-N Coupling | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos / Cs₂CO₃ nih.gov | N-substituted 4-bromo-7-azaindole, amides/amines nih.gov | Synthesis of amino-indole derivatives nih.gov |

| C-O Coupling | Pd(OAc)₂ / Xantphos / K₂CO₃ nih.gov | N-substituted 4-bromo-7-azaindole, phenols nih.gov | Synthesis of aryloxy-indole derivatives nih.gov |

| Heck Coupling | Pd(OAc)₂ / PPh₃ cardiff.ac.uk | 3-bromo-2-methoxy-1,4-naphthoquinone, vinyl-triazole cardiff.ac.uk | C-C bond formation at a halogenated position cardiff.ac.uk |

Green Chemistry Principles in Indole Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The synthesis of indoles, a prevalent scaffold in pharmaceuticals, is an area where the application of these principles is actively pursued to reduce environmental impact. researchgate.net

Several of the twelve principles of green chemistry are addressed by modern indole synthesis methods:

Prevention of Waste : Multicomponent reactions (MCRs) are a prime example, where most atoms of the starting materials are incorporated into the final product, thus minimizing waste. rsc.orgrsc.org This contrasts with multi-step syntheses that often generate significant waste. rsc.org

Atom Economy : MCRs inherently exhibit high atom economy. rsc.org This principle, developed by Trost, aims to maximize the incorporation of all materials used in the process into the final product. pnas.org

Use of Safer Solvents and Auxiliaries : Modern methods increasingly use environmentally benign solvents like water or ethanol, or even solvent-free conditions, to replace hazardous organic solvents. researchgate.netrsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu Many innovative indole syntheses operate under mild conditions, with some steps running at room temperature. rsc.orgrsc.org

Use of Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. yale.edu While many indole syntheses rely on metal catalysts, there is a growing interest in developing catalyst-free methods. rsc.orgrsc.org

Use of Renewable Feedstocks : Incorporating materials derived from renewable sources is a key goal. yale.edu For instance, formic acid, a bio-renewable feedstock, has been used in a novel MCR-based indole synthesis. rsc.org

Greener approaches to indole synthesis include the use of microwaves, ionic liquids, ultrasound, and nanocatalysts to improve efficiency and reduce environmental harm. researchgate.net

Synthesis of Derivatives and Analogues of this compound

Modification of the Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring is a common site for derivatization, which can significantly influence the molecule's biological and chemical properties. Modification at this position is often a necessary step to enable further functionalization at other sites of the indole core. For example, in many palladium-catalyzed cross-coupling reactions, protection of the indole nitrogen is required to prevent undesired side reactions or catalyst deactivation. nih.gov

Common modifications include N-alkylation, N-arylation, and N-acylation. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for nucleophilic attack on an electrophile. Protecting groups such as benzyl, tosyl (p-toluenesulfonyl), and phenylsulfonyl are frequently employed. actascientific.comnih.gov In studies on the related 7-azaindole (B17877) scaffold, N-protection was found to be essential for successful amide coupling reactions; in the absence of an N-substituent, the reaction failed. nih.gov The choice of substituent on the nitrogen can also influence the reactivity and yield of subsequent reactions. nih.gov

Table 3: Examples of N1-Modification in Indole-like Scaffolds

| N1-Substituent | Reagents/Conditions | Purpose |

| Phenylsulfonyl | Phenylsulfonyl chloride, base | Protection for cross-coupling reactions nih.gov |

| Benzyl | Benzyl bromide, base | Protection group, modulation of properties nih.gov |

| Tosyl | Tosyl chloride, base | Protection for subsequent reactions actascientific.com |

| Methyl | Methyl iodide, base | Simple alkylation to alter properties mdpi.com |

Substitutions on the Brominated and Methoxy-bearing Benzene Ring

The benzene portion of this compound offers multiple sites for substitution, with the bromine atom at the C7 position being a particularly versatile handle for further functionalization. The presence of a halogen allows for a wide range of transition metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents.

Palladium-catalyzed reactions are especially powerful for this purpose. These include:

Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl substituents. This has been noted as a potential functionalization pathway for indoles bearing bromo groups at the C4 and C7 positions. chim.it

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, introducing amino groups.

Heck Coupling : Reaction with alkenes to form C-C bonds and introduce vinyl groups. cardiff.ac.uk

These reactions allow for the synthesis of a diverse library of analogues from a common bromo-indole intermediate, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. The methoxy group at C4 also influences the electronic properties of the benzene ring, affecting its reactivity in both cross-coupling and electrophilic aromatic substitution reactions.

Derivatization at the Pyrrole Ring (C2, C3)

The pyrrole ring of the indole nucleus has distinct sites of reactivity at the C2 and C3 positions. The C3 position is typically the most nucleophilic and is prone to attack by electrophiles. The C2 position can also be functionalized, often through metal-catalyzed C-H activation or lithiation followed by quenching with an electrophile.

A notable strategy for the selective functionalization of C3-alkylindoles involves a one-pot C2/C7-diboronation followed by a C2-selective protodeboronation. nih.gov This method uses an iridium catalyst for the initial C-H borylation at both the C2 and C7 positions. Subsequently, a palladium-catalyzed protodeboronation selectively removes the boronate ester from the more electron-rich C2 position, leaving the C7-boronated indole as the final product. nih.gov While the end goal of this specific sequence is C7 functionalization, it demonstrates a sophisticated method for transiently functionalizing the C2 position. nih.gov

Direct derivatization at C3 is more common. For example, 5-bromoindole (B119039) can react with 4-methoxy benzaldehyde (B42025) in the presence of HBF₄·OEt₂ to form an aryl(indole-3-yl)methylium intermediate, which can then be trapped by a nucleophile. mdpi.com This illustrates a classic electrophilic substitution-type reaction at the C3 position. The reactivity at these positions allows for the introduction of a wide array of functional groups, further expanding the chemical diversity of derivatives based on the this compound scaffold.

Broader Academic Implications and Future Perspectives

Role of 7-bromo-4-methoxy-1H-indole as a Synthetic Building Block

This compound serves as a versatile intermediate in organic synthesis, valued for its potential in constructing more complex molecular architectures. chemicalbook.com The presence of the bromine atom at the C7 position and the methoxy (B1213986) group at the C4 position allows for regioselective functionalization, a critical aspect in the multi-step synthesis of elaborate chemical entities.

The indole (B1671886) nucleus is a core structural motif in a vast number of biologically active natural products, including alkaloids and peptides. chim.it Methoxy-substituted indoles, in particular, are common in these natural structures, and their synthesis is a key strategy for accessing these complex molecules. chim.it this compound provides a strategic starting point for the synthesis of analogues of these natural products. The bromo group can be readily transformed through various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. chim.it This capability allows chemists to append diverse substituents and build intricate molecular frameworks, mimicking the complexity of natural products. acs.org For instance, indole derivatives are crucial for creating complex macrocyclic and heterocyclic structures, many of which exhibit significant biological properties. acs.org

The development of new chemical scaffolds is fundamental to discovering drugs with novel mechanisms of action. This compound is an exemplary building block for generating libraries of compounds with diverse structures and potential bioactivities. By modifying the indole core through reactions at the bromine-bearing C7 position, the nitrogen at position 1, or other positions on the ring, researchers can create novel molecular scaffolds. acs.org These new structures can then be screened for activity against various biological targets. For example, the synthesis of benzofuran-indole hybrids has led to the identification of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, indole-furanone motifs have been explored as tubulin inhibitors, which are effective anticancer agents. acs.org The ability to systematically modify the this compound core allows for the fine-tuning of pharmacological properties to enhance potency and selectivity.

Table 1: Examples of Bioactive Scaffolds Derived from Indole Precursors

| Scaffold Class | Therapeutic Target/Application | Reference |

| Benzofuran-Indole Hybrids | Epidermal Growth Factor Receptor (EGFR) Inhibitors | nih.gov |

| Indole-Furanone Derivatives | Tubulin Polymerization Inhibitors | acs.org |

| Bis-indolyl Macrocycles | Anticancer, Antimicrobial | acs.orgacs.org |

| Carboline Derivatives | Diverse CNS and anticancer applications |

Contribution to Understanding Indole Chemistry and Reactivity

The study of substituted indoles like this compound deepens the understanding of fundamental principles of chemical reactivity. chim.it The electron-donating methoxy group at C4 enhances the electron-rich nature of the indole ring system, influencing its susceptibility to electrophilic substitution. chim.it Conversely, the bromine atom at C7 provides a handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. chim.it Investigating the interplay of these two substituents provides valuable insights into regioselectivity and reaction kinetics. This knowledge is not only academically significant but also practically important for designing efficient and selective synthetic routes to target molecules. The chemistry of related heterocyclic systems, such as azaindoles, further highlights the subtle electronic differences that govern reactivity compared to their carbocyclic indole counterparts. researchgate.net

Potential for Lead Compound Development

A lead compound in drug discovery is a chemical structure that shows promising biological activity and serves as the starting point for developing a new drug. This compound and its derivatives are attractive candidates for lead compound development due to the prevalence of the indole scaffold in approved pharmaceuticals and bioactive molecules. nih.gov Its structure can be elaborated to interact with a wide range of biological targets. For example, novel organic salts have been synthesized from bromo-indole precursors to create new chemical entities with unique properties. mdpi.com The development of indole-based compounds as inhibitors of protein kinases (like EGFR) or structural proteins (like tubulin) demonstrates the potential of this scaffold to generate potent and selective lead compounds for treating diseases such as cancer. nih.govacs.org

Strategies for Overcoming Challenges in Drug Development (e.g., Drug Resistance, Toxicity)

A major hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein. nih.gov One promising strategy to circumvent MDR is to develop therapeutic agents that are not substrates for these pumps. nih.gov Inhibitors that target the colchicine (B1669291) binding site on tubulin, for instance, are known to be less susceptible to common MDR mechanisms. acs.org By using this compound as a building block, medicinal chemists can design novel tubulin inhibitors or other anticancer agents with structures that may evade recognition by efflux pumps. acs.org Furthermore, the synthetic accessibility of derivatives allows for systematic modifications to optimize the therapeutic index—enhancing efficacy while reducing off-target effects and toxicity. By creating a library of analogues, researchers can identify compounds with improved safety profiles, a critical step in the drug development pipeline.

Interdisciplinary Research Opportunities

The study and application of this compound foster collaboration across multiple scientific disciplines.

Organic and Medicinal Chemistry: Synthetic chemists devise novel methods to construct and functionalize the molecule, while medicinal chemists design and create derivatives with specific biological activities. acs.orgnih.gov

Pharmacology and Molecular Biology: These disciplines are crucial for evaluating the biological effects of new indole derivatives, identifying their molecular targets (e.g., specific enzymes or receptors), and elucidating their mechanisms of action. nih.govacs.org

Materials Science: The unique electronic properties of the indole ring system have led to investigations into their use as building blocks for organic semiconductors, opening avenues for applications in electronics. chim.it

Computational Chemistry: Molecular modeling and computational studies can predict the binding modes of indole-based inhibitors to their target proteins, guiding the rational design of more potent and selective compounds. acs.org

This interdisciplinary approach is essential for translating a promising chemical compound from a laboratory curiosity into a valuable technological or therapeutic product.

Materials Science and Optoelectronic Applications

Indole derivatives, in general, have been explored for their applications in materials science, particularly in the realm of optoelectronics. The electron-rich nature of the indole ring system can give rise to interesting photophysical properties. The presence of electron-donating (methoxy) and electron-withdrawing (bromo) groups can modulate the electronic structure of the molecule, potentially leading to applications in organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. ias.ac.inopenmedicinalchemistryjournal.com

Specifically, the intramolecular charge transfer (ICT) characteristics that can arise from such substitutions are advantageous for optoelectronic applications. ias.ac.in While direct applications of this compound in this field are not yet widely reported, its structure suggests potential as a building block for larger, conjugated systems with tailored electronic and optical properties. Future research could focus on polymerizing or incorporating this indole derivative into larger molecular frameworks to create novel materials for electronic devices. The ability to tune the absorption and emission wavelengths of indole chromophores through substitution is an active area of research. nih.gov

Sustainability and Green Chemistry in Future Research

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to reduce the environmental impact of chemical processes. tandfonline.comtandfonline.com Future research on this compound and its derivatives will likely focus on developing more sustainable synthetic methods. chemistryviews.org This includes the use of greener solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions such as microwave-assisted synthesis. tandfonline.comresearchgate.net

Therapeutic Applications Beyond Current Scope

The indole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.comchemijournal.comresearchgate.net While the specific therapeutic applications of this compound are not yet established, its structure suggests significant potential for the development of novel therapeutic agents.

The methoxy group, in particular, is found in many biologically active indoles and can enhance their reactivity and biological profile. chim.it Future research could explore the synthesis of a library of compounds derived from this compound and screen them for various biological activities. For example, modifications at the bromine position through cross-coupling reactions could yield a diverse range of substituted indoles for evaluation as kinase inhibitors, receptor antagonists, or antimicrobial agents. The versatility of the indole ring suggests that derivatives of this compound could find applications in treating a wide spectrum of diseases, from cancer to neurological disorders. nih.govnih.gov

常见问题

Q. Example Protocol :

Dissolve 4-methoxyindole in dichloromethane.

Add NBS (1.1 eq) at 0°C and stir for 6–12 hours.

Quench with aqueous Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc gradient).

Q. Key Considerations :

- Monitor reaction progress with TLC to avoid over-bromination.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

How is this compound characterized structurally?

Standard techniques include:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet at ~δ 3.8–4.0 ppm. Aromatic protons near bromine show deshielded signals (δ 7.0–7.5 ppm) .

- ¹³C NMR : Methoxy carbon at ~δ 55–56 ppm; brominated carbons at δ 110–120 ppm.

- Mass Spectrometry : ESI-HRMS or FAB-HRMS confirms the molecular ion peak ([M+H]⁺ at m/z 226.07) .

- X-Ray Crystallography : For unambiguous confirmation, single crystals are analyzed using programs like SHELXL or OLEX2 .

Advanced Research Questions

How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in reported δ values may arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift signals by 0.1–0.5 ppm.

- Impurities : Trace solvents (e.g., DMF) may overlap with aromatic signals. Re-purify via recrystallization or HPLC .

- Tautomerism : Indole NH tautomerism can alter ring current effects. Use D₂O exchange to identify exchangeable protons.

Case Study :

In , a triazole-indole derivative showed δ 4.51 ppm for -OCH₂- protons, but similar groups in other studies (e.g., ) vary due to adjacent substituent electronic effects.

What strategies optimize regioselective bromination in indole derivatives?

To avoid di-bromination (e.g., 6,7-dibromo byproducts):

- Temperature Control : Lower temperatures (0°C) favor mono-bromination .

- Directed Metalation : Use directing groups (e.g., methoxy at C4) to steer bromine to C6.

- Catalytic Systems : CuI or FeCl₃ can enhance selectivity in polar aprotic solvents .

Q. Challenges :

- Low solubility in aqueous buffers: Use DMSO stocks (<0.1% final concentration).

- Metabolic stability: Assess via liver microsome assays.

Methodological Challenges

How to address low yields in large-scale synthesis?

- Solvent Optimization : Replace DMF with PEG-400 ( achieved 46% yield via PEG:DMF mixtures) .

- Catalyst Recycling : Immobilize CuI on silica to reduce waste.

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer.

How to validate synthetic intermediates with complex substituent patterns?

- 2D NMR : HSQC/HMBC correlations map C–H connectivity.

- Isotopic Labeling : Introduce ¹³C at methoxy groups to track regiochemistry.

- Computational Chemistry : Compare experimental vs. DFT-calculated NMR shifts (Δδ < 0.3 ppm acceptable).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。